Cas no 877640-52-3 (1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea)

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a pyrrolidinone core with ethoxy and methoxy aryl substituents. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally diverse functional groups, which may enhance binding affinity and selectivity in target interactions. The presence of both ethoxy and methoxy moieties contributes to its solubility profile and metabolic stability, making it a candidate for further derivatization. Its pyrrolidinone scaffold is known for conferring conformational rigidity, which can be advantageous in the design of bioactive molecules. The compound’s synthetic versatility allows for modifications to optimize physicochemical properties for specific applications.
1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea structure
877640-52-3 structure
Product Name:1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea
CAS No:877640-52-3
MF:C20H23N3O4
MW:369.414324998856
CID:6013073
PubChem ID:16194672
Update Time:2025-06-08

1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea
    • Urea, N-(4-ethoxyphenyl)-N'-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-
    • 877640-52-3
    • 1-(4-ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
    • SMR000324325
    • DTXSID601323677
    • F2519-0052
    • MLS000685814
    • HMS2772F24
    • 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
    • CHEMBL1537282
    • AKOS024656570
    • Inchi: 1S/C20H23N3O4/c1-3-27-18-8-4-14(5-9-18)21-20(25)22-15-12-19(24)23(13-15)16-6-10-17(26-2)11-7-16/h4-11,15H,3,12-13H2,1-2H3,(H2,21,22,25)
    • InChI Key: CPPWQKDADVSAFL-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(OCC)C=C1)C(NC1CC(=O)N(C2=CC=C(OC)C=C2)C1)=O

Computed Properties

  • Exact Mass: 369.16885622g/mol
  • Monoisotopic Mass: 369.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 79.9Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 606.5±55.0 °C(Predicted)
  • pka: 12.70±0.20(Predicted)

1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea Pricemore >>

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Additional information on 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea

Recent Advances in the Study of 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS: 877640-52-3)

The compound 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS: 877640-52-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This urea derivative, characterized by its unique pyrrolidinone core and substituted phenyl rings, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea, with particular emphasis on improving its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route that enhances the yield and purity of the compound, thereby facilitating further pharmacological evaluations. The study also highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo.

In terms of biological activity, 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea has demonstrated promising results in preclinical models of inflammatory diseases. A study conducted by researchers at the University of Cambridge revealed that the compound exhibits potent inhibitory effects on key inflammatory mediators, such as NF-κB and COX-2. These findings suggest that the compound could serve as a lead candidate for the development of novel anti-inflammatory agents.

Another area of interest is the compound's potential application in oncology. Preliminary data from a 2022 study published in Cancer Research indicated that 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The study proposed that the compound's mechanism of action involves the inhibition of protein kinases involved in cell proliferation and survival, although further mechanistic studies are warranted.

Despite these promising findings, challenges remain in the development of 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea as a therapeutic agent. Issues such as pharmacokinetic properties, potential off-target effects, and scalability of synthesis need to be addressed in future research. Nevertheless, the compound's unique chemical structure and diverse biological activities make it a valuable subject for ongoing investigation in the field of chemical biology and drug discovery.

In conclusion, the latest research on 1-(4-ethoxyphenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS: 877640-52-3) underscores its potential as a multifaceted therapeutic agent. Continued efforts to optimize its pharmacological profile and elucidate its mechanisms of action will be crucial for translating these findings into clinical applications. The compound represents a promising avenue for the development of new treatments for inflammatory diseases and cancer, and its study is likely to remain a focal point in the field for years to come.

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